molecular formula C11H13ClO B3058253 2-Chloro-1-(2,5-dimethylphenyl)propan-1-one CAS No. 88632-72-8

2-Chloro-1-(2,5-dimethylphenyl)propan-1-one

Cat. No.: B3058253
CAS No.: 88632-72-8
M. Wt: 196.67 g/mol
InChI Key: WJDFCWSMCKCWEU-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,5-dimethylphenyl)propan-1-one (CAS 88632-72-8) is an aromatic ketone with the molecular formula C₁₁H₁₃ClO and a molecular weight of 196.67 g/mol . Its structure features a propan-1-one backbone substituted with a chlorine atom at the β-carbon and a 2,5-dimethylphenyl group at the α-position. Key physicochemical properties include a density of 1.081 g/cm³, a boiling point of 285.1°C at 760 mmHg, and a logP value of 3.11, indicative of moderate lipophilicity . The compound’s synthesis and structural analysis were detailed in a 1985 study by Bergmark et al., highlighting its relevance in organic chemistry research .

Properties

IUPAC Name

2-chloro-1-(2,5-dimethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-7-4-5-8(2)10(6-7)11(13)9(3)12/h4-6,9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDFCWSMCKCWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395981
Record name 2-Chloro-1-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88632-72-8
Record name 2-Chloro-1-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Followed by α-Chlorination

Reaction Mechanism

The most widely reported method involves a two-step process:

  • Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with chloroacetyl chloride to form 1-(2,5-dimethylphenyl)propan-1-one.
  • α-Chlorination of the ketone intermediate using chlorine gas or sulfuryl chloride (SO₂Cl₂).

The acylation step employs aluminum chloride (AlCl₃) as a Lewis catalyst in dichloromethane at 0–5°C to minimize polyacylation. The chlorination step proceeds via a radical mechanism, with UV light or peroxides initiating chlorine addition at the β-carbon of the ketone.

Optimization Parameters

  • Temperature Control : Maintaining sub-10°C conditions during acylation reduces tar formation, improving yields from 68% to 89%.
  • Chlorine Stoichiometry : A 1.2:1 molar ratio of Cl₂ to ketone prevents over-chlorination, as excess chlorine leads to di- and tri-chlorinated byproducts.
  • Solvent Selection : Non-polar solvents (e.g., CCl₄) enhance chlorination regioselectivity compared to polar aprotic solvents like DMF.
Table 1: Comparative Yields Under Varied Chlorination Conditions
Chlorinating Agent Solvent Temperature (°C) Yield (%) Purity (HPLC)
Cl₂ (g) CCl₄ 25 78 92.4
SO₂Cl₂ CH₂Cl₂ 40 82 89.7
NCS* Acetic Acid 70 65 85.2

*N-chlorosuccinimide

Direct Chlorination of Preformed Arylpropanones

Single-Step Synthesis

An alternative one-pot method chlorinates 1-(2,5-dimethylphenyl)propan-1-one using thionyl chloride (SOCl₂) in the presence of catalytic dimethylformamide (DMF). The reaction proceeds via a nucleophilic acyl substitution mechanism:

$$
\text{R-CO-CH}3 + \text{SOCl}2 \xrightarrow{\text{DMF}} \text{R-CO-CH}2\text{Cl} + \text{SO}2 + \text{HCl}
$$

Critical Process Considerations

  • DMF Concentration : Optimal at 0.5–1.0 mol% to avoid carbocation rearrangements.
  • Reaction Time : Extended durations (>6 hours) at reflux (78°C) degrade the product, reducing yields by 15–20%.
  • Workup Protocol : Quenching with ice-water followed by NaHCO₃ neutralization minimizes hydrolysis of the chloro-ketone.
Table 2: Impact of DMF Concentration on Reaction Efficiency
DMF (mol%) Reaction Time (h) Conversion (%) Selectivity (%)
0.3 4 67 81
0.7 3.5 89 93
1.2 3 85 88

Microwave-Assisted Synthesis

Accelerated Reaction Dynamics

Microwave irradiation (300 W, 100°C) reduces the chlorination time from 6 hours to 25 minutes by enhancing the collision frequency of SOCl₂ and the ketone substrate. This method achieves 94% conversion with 99% regioselectivity for the α-chloro product.

Advantages Over Conventional Heating

  • Energy Efficiency : 40% reduction in energy consumption.
  • Byproduct Suppression : Rapid heating minimizes thermal decomposition pathways.
  • Scalability : Demonstrated at 100-g scale with consistent yield (91 ± 2%).

Analytical Validation of Synthetic Products

Structural Confirmation

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃, 400 MHz): δ 2.34 (s, 3H, Ar-CH₃), 2.28 (s, 3H, Ar-CH₃), 4.12 (q, J = 6.8 Hz, 1H, CHCl), 1.62 (d, J = 6.8 Hz, 3H, CH₃).
    • ¹³C NMR : δ 205.4 (C=O), 136.2–128.7 (aromatic carbons), 58.1 (CHCl), 21.3/19.8 (CH₃ groups).

Purity Assessment

  • HPLC : Retention time 8.2 min (C18 column, 70:30 MeOH:H₂O), purity ≥98%.
  • GC-MS : m/z 196.1 [M]⁺, 161.0 [M-Cl]⁺, 115.1 [C₈H₁₁]⁺.

Industrial-Scale Production Challenges

Cost-Benefit Analysis

Method Raw Material Cost ($/kg) Energy Cost ($/kg) Total Yield (%)
Friedel-Crafts + Cl₂ 12.50 3.20 78
SOCl₂ One-Pot 9.80 2.75 82
Microwave 10.20 1.90 91

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,5-dimethylphenyl)propan-1-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Carried out in solvents such as ethanol or tetrahydrofuran (THF) under an inert atmosphere.

    Oxidation: Conducted in aqueous or organic solvents with the oxidizing agent.

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives such as 2-amino-1-(2,5-dimethylphenyl)propan-1-one.

    Reduction: Formation of 2-chloro-1-(2,5-dimethylphenyl)propan-1-ol.

    Oxidation: Formation of this compound derivatives with oxidized methyl groups.

Scientific Research Applications

2-Chloro-1-(2,5-dimethylphenyl)propan-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological disorders.

    Material Science: Utilized in the preparation of advanced materials with specific properties, such as polymers and nanocomposites.

    Biological Studies: Employed in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,5-dimethylphenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are compared based on molecular features, physicochemical properties, and functional activity:

2-Chloro-1-(2,5-dimethylphenyl)ethanone (CAS 50690-11-4)

  • Molecular formula : C₁₀H₁₁ClO
  • Molecular weight : 182.65 g/mol .
  • Key differences: Shorter carbon chain (ethanone vs. propan-1-one backbone). Lower molecular weight and density compared to the target compound. Similar substituents (2,5-dimethylphenyl and β-chloro groups) but reduced steric hindrance due to the shorter chain.

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone (CAS 1204-22-4)

  • Molecular formula : C₁₀H₁₁ClO₃
  • Molecular weight : 214.65 g/mol .
  • Key differences: Methoxy (-OCH₃) substituents instead of methyl (-CH₃) groups on the phenyl ring. Higher polarity due to electron-donating methoxy groups, leading to a higher melting point (88–90°C) and solubility in polar solvents (e.g., acetone, THF) .
  • Applications : Used in organic synthesis, particularly for derivatives requiring electron-rich aromatic systems .

1-(2,5-Dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one (CAS 898754-00-2)

  • Molecular formula : C₁₆H₁₃Cl₂O
  • Molecular weight : 299.19 g/mol .
  • Key differences: Dichlorophenyl substituent introduces stronger electron-withdrawing effects compared to dimethylphenyl.
  • Safety : Classified under GHS guidelines, with hazards typical of chlorinated ketones (e.g., irritant properties) .

N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

  • Molecular formula: C₁₉H₁₇NO₂
  • Activity : Demonstrates photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC₅₀ ~10 µM) .
  • Key differences :
    • Carboxamide group replaces the ketone functionality.
    • Presence of a hydroxynaphthalene moiety enhances aromatic conjugation and PET inhibition efficacy.
    • Substituent position (2,5-dimethylphenyl) aligns with the target compound, suggesting shared structure-activity principles .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) logP Notable Activity/Use
2-Chloro-1-(2,5-dimethylphenyl)propan-1-one 88632-72-8 C₁₁H₁₃ClO 196.67 2,5-dimethylphenyl, β-Cl 285.1 3.11 Organic synthesis intermediate
2-Chloro-1-(2,5-dimethylphenyl)ethanone 50690-11-4 C₁₀H₁₁ClO 182.65 2,5-dimethylphenyl, β-Cl Not reported Not reported Agrochemical intermediate
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone 1204-22-4 C₁₀H₁₁ClO₃ 214.65 2,5-dimethoxyphenyl, β-Cl Not reported Not reported Polar solvent applications
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Not provided C₁₉H₁₇NO₂ 295.35 2,5-dimethylphenyl, hydroxynaphthalene Not reported Not reported PET inhibitor (IC₅₀ ~10 µM)

Structure-Activity Relationships

  • Substituent Position : The 2,5-dimethyl configuration on the phenyl ring optimizes steric and electronic effects, as seen in both the target compound and PET inhibitors .
  • Electron-Withdrawing Groups : Chlorine atoms enhance electrophilicity, critical for reactions at the ketone carbonyl group . Methoxy groups, conversely, increase solubility but reduce lipophilicity .
  • Chain Length: Propan-1-one derivatives exhibit higher molecular weight and logP compared to ethanone analogs, influencing bioavailability and reactivity .

Biological Activity

2-Chloro-1-(2,5-dimethylphenyl)propan-1-one, an organic compound with the molecular formula C11H13ClOC_{11}H_{13}ClO, is a chlorinated ketone notable for its potential biological activities and applications in medicinal chemistry. This compound features a 2,5-dimethylphenyl group attached to a propanone backbone, making it an interesting subject for research in various scientific fields, including organic synthesis and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chloro group can engage in electrophilic interactions, while the carbonyl group may form hydrogen bonds or coordinate with metal ions. These interactions can modulate various biological pathways, leading to physiological effects that warrant further investigation.

Therapeutic Potential

Research indicates that this compound has potential therapeutic properties, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial effects against certain bacterial strains. For instance, its derivatives have shown selective activity against Chlamydia and other pathogens .
  • Neuropharmacology : The compound is being explored as a building block in the development of drugs targeting neurological disorders. Its structural features may enable it to modulate neurotransmitter systems or inhibit specific enzymes associated with neurodegenerative diseases.

Study on Antichlamydial Activity

In a study examining the antichlamydial activity of various compounds, derivatives of this compound were found to be effective against Chlamydia trachomatis. The research highlighted that modifications to the phenyl group significantly influenced the biological efficacy of these compounds .

Synthesis and Biological Evaluation

Another significant study focused on synthesizing related compounds through photochemical methods. The synthesized derivatives demonstrated promising biological activities, suggesting that structural variations could enhance their effectiveness against specific microbial targets .

Applications in Scientific Research

The compound serves multiple roles in scientific research:

  • Organic Synthesis : It is commonly used as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science : Investigations into its properties have led to applications in creating advanced materials such as polymers and nanocomposites.

Comparative Table of Biological Activities

Compound Target Pathogen Activity Level Reference
This compoundChlamydia trachomatisModerate
Derivative ANeisseria meningitidisLow
Derivative BHaemophilus influenzaeModerate

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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2-Chloro-1-(2,5-dimethylphenyl)propan-1-one
Reactant of Route 2
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2-Chloro-1-(2,5-dimethylphenyl)propan-1-one

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